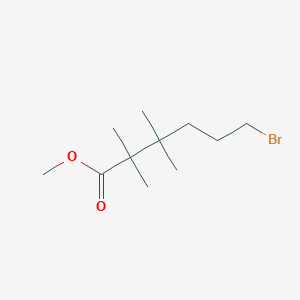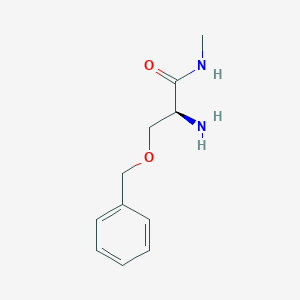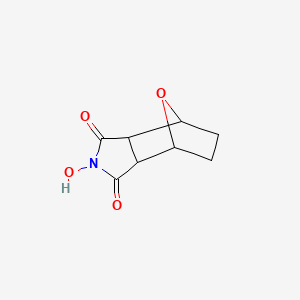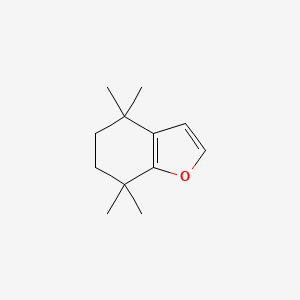![molecular formula C23H19NO5 B14389146 2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid CAS No. 89668-32-6](/img/structure/B14389146.png)
2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid typically involves multiple stepsSpecific conditions such as the use of catalysts, solvents, and temperature control are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzoic acid core.
Reduction: This can be used to alter the double bonds in the phenyl and pyridinyl groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized benzoic acid derivative, while reduction could produce a more saturated version of the compound.
Aplicaciones Científicas De Investigación
2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives might be explored for their potential biological activities.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for 2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved would depend on the compound’s structure and the nature of its interactions with these targets. Detailed studies would be required to elucidate these mechanisms fully .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoic acid derivatives with different functional groups attached. Examples might include:
- 2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid analogs with variations in the phenyl or pyridinyl groups.
- Other esterified benzoic acids with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
89668-32-6 |
|---|---|
Fórmula molecular |
C23H19NO5 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
2-acetyloxy-4-(3-phenyl-3-pyridin-3-ylprop-2-enoxy)benzoic acid |
InChI |
InChI=1S/C23H19NO5/c1-16(25)29-22-14-19(9-10-21(22)23(26)27)28-13-11-20(17-6-3-2-4-7-17)18-8-5-12-24-15-18/h2-12,14-15H,13H2,1H3,(H,26,27) |
Clave InChI |
PNKBMDHSWZYJOR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)OCC=C(C2=CC=CC=C2)C3=CN=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



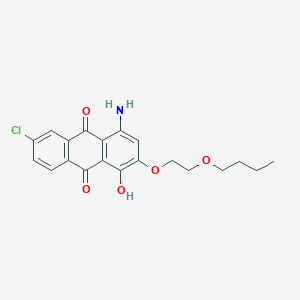



![2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene](/img/structure/B14389092.png)
![1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B14389093.png)
![1,1'-{[2-(Methylselanyl)phenyl]methylene}dibenzene](/img/structure/B14389095.png)

